1-Pentylpiperidine
Description
1-Pentylpiperidine (CAS: 10324-58-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. Structurally, it consists of a piperidine ring substituted with a pentyl group at the nitrogen atom. This compound is commercially available with a purity of 95% (specified for research use) and is synthesized via alkylation reactions involving piperidine and pentyl halides .
Properties
CAS No. |
10324-58-0 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-pentylpiperidine |
InChI |
InChI=1S/C10H21N/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H2,1H3 |
InChI Key |
LQWJONARYDIOSE-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCCCC1 |
Canonical SMILES |
CCCCCN1CCCCC1 |
boiling_point |
198.2 °C |
Other CAS No. |
10324-58-0 85187-53-7 |
Synonyms |
1-pentylpiperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperidine Derivatives
The following table summarizes key physicochemical and functional differences between 1-pentylpiperidine and related compounds:
Structural and Functional Insights
Aliphatic vs. Aromatic Substituents: this compound’s aliphatic chain confers lipophilicity, enhancing membrane permeability compared to aromatic analogs like 4-(phenylmethyl)piperidine. However, this reduces π-π stacking interactions critical in receptor binding, limiting its pharmacological utility . Aromatic derivatives (e.g., 4-Anilino-1-Boc-piperidine) exhibit enhanced bioactivity due to electron-rich groups enabling hydrogen bonding and receptor engagement .
Pharmacokinetic Considerations: The Boc group in 4-Anilino-1-Boc-piperidine improves metabolic stability by shielding the amine from enzymatic degradation, a feature absent in this compound .
Synthetic Accessibility :
- This compound is scalable to ton-scale production via alkylation, as evidenced by Shenzhen Aito Chemistry’s industrial capabilities . In contrast, analogs like 1-(1-phenylcyclopentyl)piperidine require multi-step syntheses, limiting their commercial availability .
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